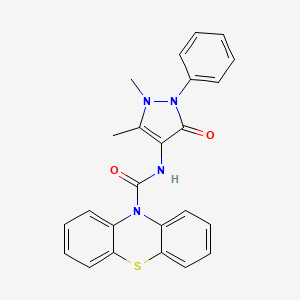

N-(2,4-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

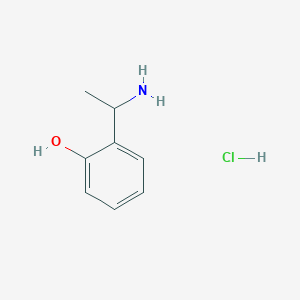

The synthesis of this compound involves several steps. One possible route is the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride diethyl etherate (BF3.OEt2, THF). This process yields 2,4-dimethoxybenzylamine, a key intermediate . Further elaboration of the synthesis pathway would require detailed experimental procedures and optimization.

Scientific Research Applications

Antioxidant Properties

Research involving derivatives of triazole and phenol compounds, which share structural similarities with the given compound, has shown significant antioxidant properties. For example, new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol have been synthesized and demonstrated considerable free-radical scavenging ability in DPPH and FRAP assays (Hussain, 2016). This suggests that compounds with dimethoxyphenyl groups may have potential as antioxidants.

Molecular Structure and Crystallography

Studies on compounds with hydrazinecarboxamide groups, such as 2-[(E)-3,4-Dimethoxybenzylidene]hydrazinecarboxamide, provide insights into their molecular structure, showcasing dihedral angles and hydrogen bonding patterns that could influence the compound's stability and interactions (Tahir et al., 2012). Understanding these molecular characteristics is crucial for applications in material science and drug design.

HIV Integrase Inhibition

Research on compounds with dihydropyridine and hydrazinecarboxamide functionalities has shown promise in inhibiting HIV integrase, a key enzyme in the HIV replication cycle. A study on a potent HIV integrase inhibitor highlights the importance of the molecule's conformation and tautomeric structure for its inhibitory activity (Bacsa et al., 2013). This suggests potential pharmacological applications for similar compounds in antiviral research.

Electrochromic and Polymeric Materials

The synthesis of aromatic polyamides containing dimethoxy-substituted units, such as triphenylamine derivatives, has been explored for their electrochromic properties. These materials show good thermal stability and solubility, with potential applications in electrochromic devices (Liou & Chang, 2008). Compounds with dimethoxyphenyl groups could contribute to the development of new materials with enhanced electrochromic performance.

Antimicrobial Activity

Cyanoacetamide derivatives, particularly those involving pyrimidines and benzothiophenes, have been evaluated for their antimicrobial properties. These studies reveal the potential of such compounds to serve as the basis for developing new antimicrobial agents with targeted activity profiles (Abdelghani et al., 2017). The structural characteristics of N-(2,4-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide could provide insights into its potential antimicrobial applications.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c1-15-4-6-16(7-5-15)13-27-14-17(8-11-21(27)28)22(29)25-26-23(30)24-19-10-9-18(31-2)12-20(19)32-3/h4-12,14H,13H2,1-3H3,(H,25,29)(H2,24,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWREMWFRZOIAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2592249.png)

![2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592255.png)

![N-(4-acetylphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2592256.png)

![(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one](/img/structure/B2592257.png)

![7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2592258.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2592260.png)

![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592264.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592266.png)